ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Description
Ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown
Mode of Action
It is known that the compound contains a thioether group, which could potentially interact with biological targets through covalent bonding or through hydrophobic interactions .
Biochemical Pathways
Given the presence of the thiazolo[5,4-c]pyridine moiety, it is possible that the compound could interfere with pathways involving pyridine nucleotides or other pyridine-containing metabolites .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its lipophilicity, molecular size, and the presence of transporters in the body .
Result of Action
Given its structural features, it is possible that the compound could exert effects through modulation of protein function, interference with cellular signaling pathways, or alteration of cellular redox status .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the cellular environment . For example, the compound’s thioether group could potentially be oxidized under conditions of oxidative stress, which could alter its activity .
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-3-27-20(25)23-11-10-16-17(13-23)29-19(21-16)22-18(24)5-4-12-28-15-8-6-14(26-2)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWYZACSNQMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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